molecular formula C20H21N3O4 B2857226 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea CAS No. 954660-88-9

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea

Cat. No.: B2857226
CAS No.: 954660-88-9
M. Wt: 367.405
InChI Key: NTDQPUCGSBDHAH-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural motifs that are common in organic chemistry. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in various natural products and pharmaceuticals . The pyrrolidin-3-yl group is a type of secondary amine that is also common in many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Platinum-Catalyzed Intramolecular Hydroamination : Research on intramolecular hydroamination of unactivated olefins, such as the reaction leading to the synthesis of pyrrolidine derivatives, showcases the utility of platinum catalysts in forming nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Bender & Widenhoefer, 2005).

  • Benzylation of Alcohols : The development of stable, neutral organic salts for the benzylation of a wide range of alcohols underlines the importance of developing new methods for the synthesis of ethers, which are significant in pharmaceutical chemistry (Poon & Dudley, 2006).

Potential Biological Activity

  • Synthesis of Key Intermediates for Antibiotics : The stereoselective synthesis of intermediates crucial for antibiotic development, such as PF-00951966, highlights the role of specific synthetic pathways in the creation of compounds to combat resistant bacterial strains (Lall et al., 2012).

  • Nootropic Agents : The synthesis and testing for nootropic activity of various pyrrolidine derivatives emphasize the search for compounds that can enhance cognitive functions, demonstrating the interest in pyrrolidine-based structures for potential therapeutic use (Valenta et al., 1994).

  • Antioxidant Activity : The study of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their antioxidant activity showcases the ongoing research into small molecules that can mitigate oxidative stress, a factor in many diseases (Tumosienė et al., 2019).

Mechanism of Action

Target of Action

Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. This is evidenced by the observed cell cycle arrest and induction of apoptosis in cancer cells . These effects could potentially lead to a reduction in tumor size and potentially halt the progression of the disease.

Action Environment

This compound and others with similar structures could potentially serve as a template for the development of new anticancer agents .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could include investigating its reactivity, studying its interactions with biological targets, and developing methods to synthesize it more efficiently or with higher yield .

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-benzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19-8-15(11-22-20(25)21-10-14-4-2-1-3-5-14)12-23(19)16-6-7-17-18(9-16)27-13-26-17/h1-7,9,15H,8,10-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDQPUCGSBDHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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